أوكسازولات مُستبدَلة في المواقع 4 و5

4,5-Disubstituted Oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring (a five-membered ring containing one nitrogen atom and one oxygen atom) with two substituents at the 4 and 5 positions. These molecules find applications in various fields due to their unique structural features and chemical properties.

Structurally, these oxazoles can be synthesized using a variety of methods such as condensation reactions or coupling reactions involving appropriate precursors. The substituents attached at the 4,5-positions can significantly influence the electronic properties and reactivity of the molecule, making them versatile for use in drug discovery, organic synthesis, and as intermediates in polymer chemistry.

In the pharmaceutical industry, 4,5-disubstituted oxazoles have shown potential as lead compounds for developing therapeutic agents due to their ability to modulate enzyme activity or bind to specific receptors. Additionally, they are explored for their antimicrobial, antiviral, and anti-inflammatory activities.

For synthetic purposes, these compounds can be used in designing multifunctional molecules with desired properties, making them a valuable tool in modern chemical research and development.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

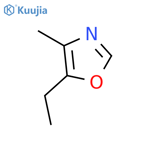

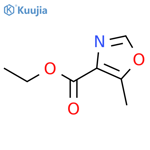

|

Oxazole,5-ethyl-4-methyl- | 29584-92-7 | C6H9NO |

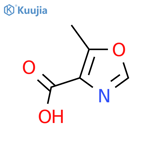

|

5-Methyl-1,3-oxazole-4-carboxylic acid | 103879-58-9 | C5H5NO3 |

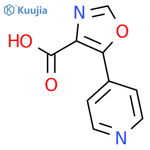

|

5-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid | 118040-25-8 | C9H6N2O3 |

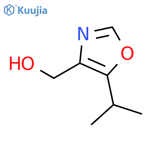

|

(5-Isopropyl-1,3-oxazol-4-yl)methanol | 1210700-52-9 | C7H11NO2 |

|

Ethyl 5-Methyl-4-oxazolecarboxylate | 32968-44-8 | C7H9NO3 |

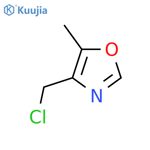

|

4-(Chloromethyl)-5-methyl-1,3-oxazole | 1240612-11-6 | C5H6ClNO |

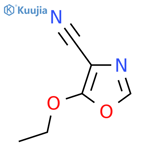

|

5-Ethoxyoxazole-4-carbonitrile | 201217-47-2 | C6H6N2O2 |

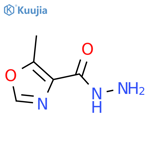

|

5-methyl-1,3-oxazole-4-carbohydrazide | 170959-36-1 | C5H7N3O2 |

|

4-Ethyl-1,3-oxazole-5-carboxylic acid | 947145-27-9 | C6H7NO3 |

|

5-methyl-1,3-oxazol-4-amine | 1194374-94-1 | C4H6N2O |

الوثائق ذات الصلة

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

الموردين الموصى بهم

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها